molecular formula C11H7NO B1279470 4-Hydroxynaphthalene-1-carbonitrile CAS No. 35462-47-6

4-Hydroxynaphthalene-1-carbonitrile

Cat. No. B1279470
CAS RN: 35462-47-6
M. Wt: 169.18 g/mol
InChI Key: WRCUUNRCGDNUQJ-UHFFFAOYSA-N
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Description

4-Hydroxynaphthalene-1-carbonitrile is a chemical compound that is structurally related to naphthalene derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives with similar functional groups, such as hydroxyl (-OH) and nitrile (C≡N) groups. These related compounds provide insight into the potential characteristics and behaviors of 4-Hydroxynaphthalene-1-carbonitrile.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile" describes a method for preparing 1-aminonaphthalene-2-carbonitrile derivatives. This process involves the treatment of 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, leading to the formation of the desired naphthalene derivatives in good yields . Although this method does not directly apply to 4-Hydroxynaphthalene-1-carbonitrile, it suggests that similar lithiation reactions could potentially be used for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, as indicated by the paper "Synthesis, and Crystal Structure of 1,4-dialkoxynaphthalo-2,3-dinitrile." This study reports that the molecule of the title compound is essentially planar except for the alkyl chains and exhibits π-π interactions . These findings suggest that 4-Hydroxynaphthalene-1-carbonitrile may also exhibit planarity in its core structure, with potential for intermolecular interactions such as hydrogen bonding due to the presence of the hydroxyl group.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can vary depending on the substituents attached to the naphthalene core. The papers provided do not detail specific reactions for 4-Hydroxynaphthalene-1-carbonitrile, but they do discuss the reactivity of related compounds. For example, the presence of a hydroxyl group in the compound discussed in "Crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene" contributes to the formation of classical and non-classical hydrogen bonds . This implies that 4-Hydroxynaphthalene-1-carbonitrile could also engage in similar hydrogen bonding interactions due to its hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structures. The crystal structure analysis in the papers indicates that these compounds can have significant intermolecular interactions, which would affect their melting points, solubility, and other physical properties. For instance, the presence of hydrogen bonds can increase the melting point and decrease the solubility in non-polar solvents . While the exact properties of 4-Hydroxynaphthalene-1-carbonitrile are not provided, it can be inferred that its hydroxyl group would make it more polar and potentially more soluble in polar solvents compared to its non-hydroxylated counterparts.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Hydroxynaphthalene-1-carbonitrile and its derivatives have been studied extensively for their role in various synthesis reactions. One example is the development of a new method for preparing 1-aminonaphthalene-2-carbonitrile derivatives, demonstrating the reactivity and versatility of these compounds in synthesis processes (Kobayashi et al., 2008). Additionally, similar compounds have been used in the development of methods for synthesizing diverse chemical structures, such as the creation of novel 3-amino-2′-oxospiro[benzo[c]pyrano[3,2-a]phenazine-1,3′-indoline]-2-carbonitrile/carboxylate derivatives, highlighting the compound's utility in diverse and complex chemical syntheses (Mahdavinia et al., 2013).

Analytical Chemistry Applications

In the field of analytical chemistry, 4-Hydroxynaphthalene-1-carbonitrile derivatives have been used in the development of methods for determining various compounds. For instance, a modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene sulfonic acid) demonstrated effectiveness in the simultaneous determination of caffeine and paracetamol (Tefera et al., 2016). Another application is in the development of a novel fluorescent probe for detecting Zn2+/Cu2+/S2− in different solutions, based on a derivative of 4-Hydroxynaphthalene-1-carbonitrile (Liu et al., 2019).

Materials Science and Corrosion Inhibition

In materials science, derivatives of 4-Hydroxynaphthalene-1-carbonitrile have shown potential in corrosion inhibition. For example, the corrosion behavior of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel in an acidic environment has been studied, highlighting its effectiveness as a corrosion inhibitor (Yıldız et al., 2014).

Fluorescent Sensing Applications

Compounds derived from 4-Hydroxynaphthalene-1-carbonitrile have been explored for their potential in fluorescent sensing. One study demonstrated the use of a simple derivative to fluorescently sense CN- in water based on the mechanism of supramolecular self-assembly (Shi et al., 2013).

Safety And Hazards

Specific safety and hazard information for 4-Hydroxynaphthalene-1-carbonitrile was not found in the sources I retrieved.


Future Directions

No specific future directions or applications for 4-Hydroxynaphthalene-1-carbonitrile were found in the sources I retrieved.


Please note that this information is based on the sources I found and may not be complete or up-to-date. For a more comprehensive analysis, further research may be needed.


properties

IUPAC Name

4-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCUUNRCGDNUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467702
Record name 4-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxynaphthalene-1-carbonitrile

CAS RN

35462-47-6
Record name 4-Hydroxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxynaphthalene-1-carbonitrile
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Synthesis routes and methods

Procedure details

Ten grams of 1-methoxy-4-naphthonitrile was dissolved in 270 ml of benzene, 15.4 grams of aluminum chloride was added thereto, and the mixture was heated to reflux for eighteen hours with stirring. After the reaction was completed, the reaction mixture was partitioned between ethyl acetate and water, the ethyl acetate layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated to afford crude 1-hydroxy-4-naphthonitrile. This was dissolved in 250 ml of dimethyl formamide, 3.39 grams of sodium hydride (50%) was added thereto little by little with ice, cooling and stirring, then 10.21 grams of benzyl bromide was added, and the mixture was stirred for three hours at room temperature. The reaction mixture was subjected to a partition with benzene and water, the benzene layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated therefrom followed by recrystallization of the residue to give 1-benzyloxy-4-naphthonitrile, pale yellow needles, yield 11.85 grams. Nuclear magnetic resonance spectra (CDCl3) δ: 5.20 (2H, s, --CH2 -- Ph).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
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Reaction Step Two

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